molecular formula C13H13ClN4O3 B3014123 4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol CAS No. 436100-80-0

4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol

Cat. No.: B3014123
CAS No.: 436100-80-0
M. Wt: 308.72
InChI Key: OJHWFPBWVQNXIA-AATRIKPKSA-N
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Description

The compound 4-chloro-2-{[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]amino}phenol is a structurally complex aromatic system featuring a phenol core substituted with a chlorine atom at the 4-position and an (E)-configured enamine linker to a 1,3-dimethyl-4-nitro-pyrazole moiety. Such features are critical in applications ranging from pharmaceuticals (e.g., kinase inhibition) to materials science (e.g., crystal engineering) .

Properties

IUPAC Name

4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c1-8-13(18(20)21)11(17(2)16-8)5-6-15-10-7-9(14)3-4-12(10)19/h3-7,15,19H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHWFPBWVQNXIA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenol to obtain 4-chlorophenol. This is followed by the nitration of 1,3-dimethylpyrazole to introduce the nitro group. The final step involves the coupling of the chlorinated phenol with the nitro-substituted pyrazole under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenol group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The compound’s overall structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Structural Differences :

  • Core: Replaces the phenol ring with a thiazole ring, introducing sulfur and altering aromaticity.
  • Substituents: Features a 4-methoxyphenyl group on the pyrazole and a dimethylamino-thiazole, enhancing lipophilicity compared to the phenolic -OH in the target compound. Functional Implications:
  • The methoxy group may reduce solubility in polar solvents relative to the nitro group in the target compound .

2-{[(1-Methyl-1H-Pyrazol-4-yl)Methyl]Amino}Phenol

Structural Differences :

  • Pyrazole Substituents : Lacks the nitro and dimethyl groups on the pyrazole, simplifying steric and electronic profiles.
  • Linker: Uses a methylene-amino bridge instead of an ethenyl-amino linker, reducing conjugation and rigidity. Functional Implications:
  • The absence of nitro and dimethyl groups may decrease metabolic stability but improve aqueous solubility.
  • The shorter linker could limit planarization, reducing π-π interactions in crystal packing .

Phenol,4-Chloro-2-[[[4-(Dimethylamino)Phenyl]Methylene]Amino]

Structural Differences :

  • Aromatic System: Replaces the pyrazole with a dimethylaminophenyl group, altering electronic distribution.
  • Substituents: The dimethylamino group is strongly electron-donating, contrasting with the nitro group’s electron-withdrawing nature. Functional Implications:
  • Enhanced basicity from the dimethylamino group could improve protonation-dependent solubility.
  • The lack of a nitro group may reduce oxidative reactivity, impacting applications in redox-active systems .

Table 1. Key Comparative Properties

Compound Name Core Structure Key Substituents H-Bond Donors/Acceptors Predicted logP*
Target Compound Phenol Cl, NO₂, -OH, dimethylpyrazole 2 donors, 5 acceptors 2.8
4-Chloro-5-[...]-thiazol-2-amine Thiazole Cl, OMe, dimethylamino 1 donor, 6 acceptors 3.5
2-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}phenol Phenol Cl, -OH, methylpyrazole 2 donors, 4 acceptors 1.9
4-Chloro-2-[[[4-(dimethylamino)phenyl]methylene]amino]phenol Phenol Cl, -OH, dimethylaminophenyl 2 donors, 4 acceptors 2.3

*logP values estimated via fragment-based methods.

Research Findings and Implications

  • Hydrogen Bonding: The target compound’s phenolic -OH and amino groups enable diverse hydrogen-bonding motifs, as described by graph set analysis (e.g., C(6) or R₂²(8) patterns), which are critical for crystal engineering .
  • Electronic Effects: The nitro group in the target compound may confer stronger electron-withdrawing effects than the methoxy or dimethylamino groups in analogs, influencing charge-transfer interactions in supramolecular assemblies .
  • Biological Relevance : Pyrazole-containing analogs often exhibit kinase inhibitory activity, but the target’s nitro group could introduce cytotoxicity, necessitating further SAR studies .

Notes

Structural data for the target compound and analogs were inferred using crystallographic tools like SHELXL (refinement) and ORTEP-3 (visualization), though experimental datasets are unavailable .

Functional group analysis aligns with Etter’s hydrogen-bonding principles, underscoring the role of -OH and amino groups in molecular recognition .

Biological Activity

4-Chloro-2-{[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]amino}phenol is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that may contribute to its biological activity:

  • Chlorine atom at the 4-position on the phenol ring.
  • Ethenyl group linked to a 1,3-dimethyl-4-nitro-1H-pyrazole moiety.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing the pyrazole moiety have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54921.2Induction of apoptosis
Compound BHCT11638.3Inhibition of cell proliferation
4-Chloro-2-{...}MCF7TBDTBD

Note: Further research is needed to determine the specific IC50 values and mechanisms for 4-chloro-2-{...}.

The biological activity of 4-chloro-2-{[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]amino}phenol may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that it may cause cell cycle arrest at specific phases, thereby preventing cell division.

Study 1: In Vitro Analysis on A549 Cells

A study evaluating the effects of structurally similar compounds on A549 human lung carcinoma cells demonstrated that certain derivatives significantly reduced cell viability by up to 63.4% compared to untreated controls. The presence of halogen substituents was crucial for enhancing anticancer activity.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that modifications at specific positions on the phenolic and pyrazole rings could enhance biological efficacy. For instance, introducing electron-withdrawing groups like chlorine or nitro groups significantly improved cytotoxicity against various cancer cell lines.

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